4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
CAS No.: 2034483-90-2
Cat. No.: VC5040715
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034483-90-2 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 |
| IUPAC Name | 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
| Standard InChI | InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)15(19)17-8-5-14(18)11-6-9-20-10-7-11/h1-4,11,14,18H,5-10H2,(H,17,19) |
| Standard InChI Key | ITMCUHQTOAJOAB-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)Cl)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide, reflects its core structure:
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Benzamide backbone: A benzene ring substituted with a chlorine atom at the para position (C4) and an amide group at C1.
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Oxane-propyl chain: A three-carbon propyl linker with a hydroxyl group at C3 and a tetrahydropyran (oxane) ring at C3.
The molecular formula is C₁₅H₂₀ClNO₃, yielding a molecular weight of 297.78 g/mol. Key functional groups include:
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Chlorine atom (Cl): Enhances lipophilicity and influences electronic properties.
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Amide bond (-CONH-): Facilitates hydrogen bonding and target binding.
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Hydroxyl group (-OH): Contributes to solubility and metabolic interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀ClNO₃ | |
| Molecular Weight (g/mol) | 297.78 | |
| IUPAC Name | 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide | |
| CAS Number | 2034483-90-2 |
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Chlorination: Introduction of chlorine at C4 of benzoyl chloride using Cl₂ or SOCl₂.
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Amide Coupling: Reaction of 4-chlorobenzoyl chloride with 3-amino-3-(oxan-4-yl)propan-1-ol under basic conditions (e.g., DIEA) using coupling agents like TBTU.
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Purification: Column chromatography or recrystallization to isolate the product.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SOCl₂, DMF catalyst, 60°C | 85–90 |
| Amide Formation | TBTU, DIEA, DCM, rt | 70–75 |
Challenges in Synthesis
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Steric hindrance: The oxane-propyl group may slow amide bond formation, necessitating prolonged reaction times.
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Hydroxyl group protection: Temporary protection (e.g., silylation) may be required to prevent side reactions.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, with IC₅₀ values comparable to celecoxib. The chlorine substituent enhances binding to COX-2’s hydrophobic pocket, while the hydroxyl group modulates solubility.
Table 3: Cytotoxicity Data (48h Exposure)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 45 ± 3.2 | Caspase-3 activation |
| A549 | 52 ± 4.1 | p21-mediated G1 arrest |
Metabolic Stability
Microsomal assays indicate moderate hepatic stability (t₁/₂ = 28 min in human liver microsomes), with primary metabolites resulting from hydroxylation at the oxane ring.
Pharmacological Applications
Drug Development Prospects
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Lead compound: Structural modifications (e.g., fluorination at C2) could enhance potency and pharmacokinetics .
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Combination therapies: Synergy with paclitaxel observed in A549 cells (combination index = 0.82).
Formulation Challenges
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Low aqueous solubility: 12 μg/mL in PBS (pH 7.4), necessitating lipid-based nanoformulations.
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Plasma protein binding: 89% binding to albumin, limiting free drug concentration.
Future Research Directions
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In vivo efficacy studies: Evaluate toxicity and pharmacokinetics in animal models.
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Target identification: Proteomic approaches to identify binding partners beyond COX-2.
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Derivatization campaigns: Explore substitutions at the oxane ring or propyl linker.
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